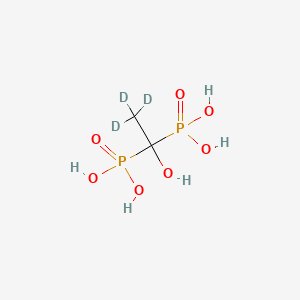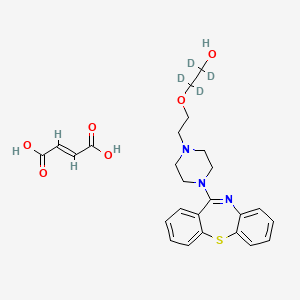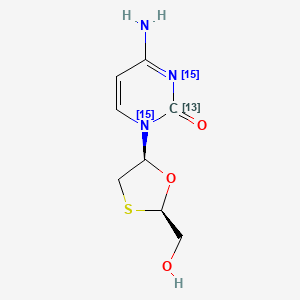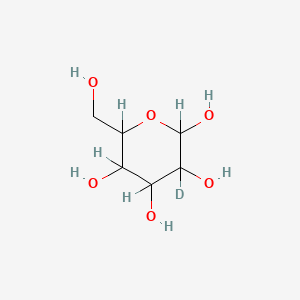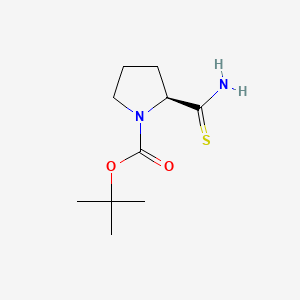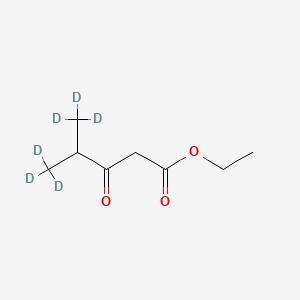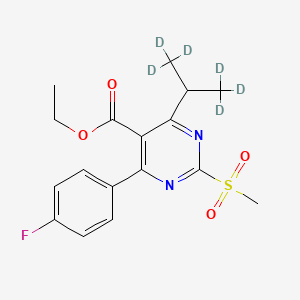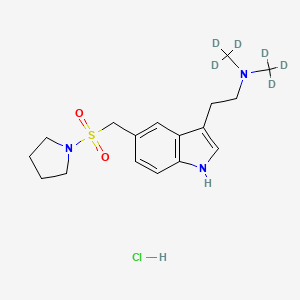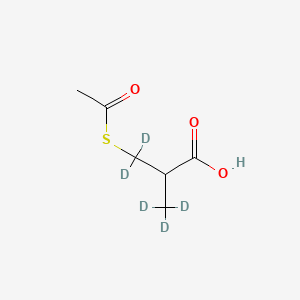
Silicon 2,3-naphthalocyanine dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon 2,3-naphthalocyanine dihydroxide is a chemical compound with the empirical formula C48H26N8O2Si and a molecular weight of 774.86 g/mol . It is a member of the phthalocyanine family, known for their intense far-red absorption and emission features . This compound is particularly noted for its applications in photonic and optical materials due to its unique optical properties .
準備方法
The synthesis of silicon 2,3-naphthalocyanine dihydroxide involves multiple steps. One common method includes the hydrolysis of silicon 2,3-naphthalocyanine dichloride in the presence of water or a suitable base . The reaction typically occurs under controlled conditions to ensure the formation of the dihydroxide derivative. Industrial production methods may involve large-scale hydrolysis processes with stringent quality control to maintain the purity and consistency of the product .
化学反応の分析
Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides under specific conditions.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Silicon 2,3-naphthalocyanine dihydroxide has a wide range of scientific research applications:
作用機序
The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide involves its interaction with light. Upon exposure to light, it undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis, making it effective in photodynamic therapy . The molecular targets and pathways involved include the generation of singlet oxygen and other ROS that interact with cellular components to induce cell death .
類似化合物との比較
Silicon 2,3-naphthalocyanine dihydroxide is compared with other similar compounds such as:
Silicon phthalocyanine dihydroxide: Similar in structure but differs in the position of the naphthalene rings.
Silicon 2,3-naphthalocyanine dichloride: Contains chlorine atoms instead of hydroxyl groups, affecting its reactivity and applications.
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide: Contains tert-butyl groups that influence its solubility and optical properties.
These compounds share similar optical properties but differ in their chemical reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Silicon 2,3-naphthalocyanine dihydroxide can be achieved through a multistep process involving the preparation of intermediate compounds.", "Starting Materials": [ "Silicon tetrachloride", "2,3-dicyanonaphthalene", "Sodium hydroxide", "Hydrogen peroxide", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 2,3-naphthalocyanine\n- Mix 2,3-dicyanonaphthalene and silicon tetrachloride in anhydrous acetone\n- Add sodium hydroxide to the mixture and stir for 24 hours\n- Filter the resulting solid and wash with acetone\n\nStep 2: Synthesis of Silicon 2,3-naphthalocyanine dichloride\n- Dissolve the 2,3-naphthalocyanine in dichloromethane\n- Add silicon tetrachloride and stir for 24 hours\n- Filter the resulting solid and wash with dichloromethane\n\nStep 3: Synthesis of Silicon 2,3-naphthalocyanine dihydroxide\n- Dissolve Silicon 2,3-naphthalocyanine dichloride in water\n- Add hydrogen peroxide and stir for 24 hours\n- Filter the resulting solid and wash with water\n- Dry the product under vacuum" ] } | |
CAS番号 |
92396-90-2 |
分子式 |
C48H80N8O2Si |
分子量 |
829.3 g/mol |
IUPAC名 |
54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane |
InChI |
InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2 |
InChIキー |
VLVPZHPCZCEGRU-UHFFFAOYSA-N |
SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
正規SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
製品の起源 |
United States |
Q1: What makes Silicon 2,3-naphthalocyanine dihydroxide a promising candidate for cancer treatment?
A: The research abstract highlights the use of this compound encapsulated within Polyethylene glycol phospholipids nanoparticles for potential cancer treatment using near-infrared (NIR) laser-induced combination therapy []. While the abstract doesn't provide in-depth information about the compound's mechanism of action, its incorporation into nanoparticles designed for NIR laser-induced therapy suggests potential applications in photodynamic therapy (PDT) or photothermal therapy (PTT).
Q2: What is the significance of encapsulating this compound within Polyethylene glycol phospholipids nanoparticles?
A: Encapsulating this compound within Polyethylene glycol phospholipids nanoparticles (SiNcOH-DSPE-PEG(NH2) NPs) likely serves several purposes []. Firstly, it can improve the solubility and biocompatibility of the compound. Secondly, it allows for targeted delivery to tumor sites, potentially enhancing treatment efficacy and minimizing off-target effects. Lastly, the nanoparticle formulation may offer controlled release of the compound, leading to a sustained therapeutic effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


